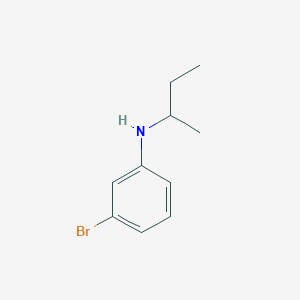![molecular formula C12H18FNO B13253632 1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene](/img/structure/B13253632.png)
1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene is a chemical compound with the molecular formula C₁₂H₁₈FNO and a molecular weight of 211.28 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the oxidative addition of an aryl halide to a palladium catalyst, followed by transmetalation with an organoboron reagent, and finally, reductive elimination to form the desired product.
Chemical Reactions Analysis
1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research involving this compound includes exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene can be compared with other similar compounds, such as:
- 1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene
- 1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
These compounds share structural similarities but differ in their functional groups and positions of substitution, which can lead to variations in their chemical properties and applications .
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
1-(2-fluorophenoxy)-3-methylpentan-2-amine |
InChI |
InChI=1S/C12H18FNO/c1-3-9(2)11(14)8-15-12-7-5-4-6-10(12)13/h4-7,9,11H,3,8,14H2,1-2H3 |
InChI Key |
MJAPSCUOVMAQLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(COC1=CC=CC=C1F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


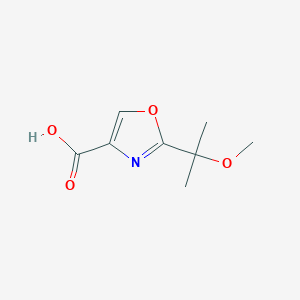

![2-[(Pentan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13253561.png)
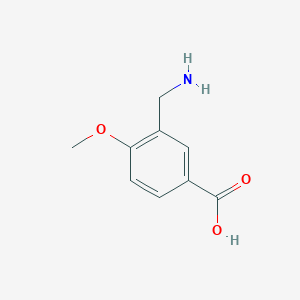


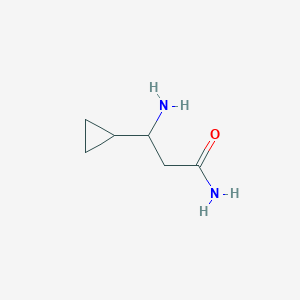

![4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13253610.png)
![(1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13253617.png)
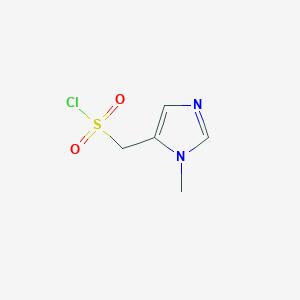
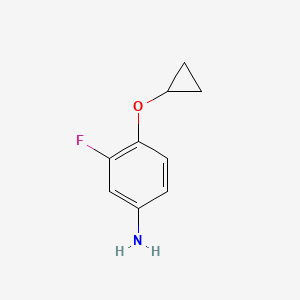
![Hexyl[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13253638.png)
